

Spectroscopic Profile of N-Ethyl-N-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: *N-Ethyl-N-methylaniline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **N-Ethyl-N-methylaniline**, a tertiary amine of significant interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **N-Ethyl-N-methylaniline**. The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **N-Ethyl-N-methylaniline** exhibits distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aromatic (C ₆ H ₅)	7.22	triplet	8.0	2H
Aromatic (C ₆ H ₅)	6.91 - 6.51	multiplet	-	3H
Methylene (-CH ₂ -)	3.39	quartet	7.1	2H
Methyl (-N-CH ₃)	2.89	singlet	-	3H
Methyl (-CH ₂ -CH ₃)	1.11	triplet	7.1	3H

Note: Data sourced from a study on the methylation of aromatic amines.[\[1\]](#)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

Carbon Assignment	Chemical Shift (δ , ppm)
Aromatic (C-N)	149.06
Aromatic (CH)	129.21
Aromatic (CH)	116.19
Aromatic (CH)	112.52
Methylene (-CH ₂ -)	46.92
Methyl (-N-CH ₃)	37.55
Methyl (-CH ₂ -CH ₃)	11.22

Note: Data sourced from a study on the methylation of aromatic amines.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- A sample of **N-Ethyl-N-methylaniline** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) to a final volume of approximately 0.6-0.7 mL in a clean, dry NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

Data Acquisition:

- The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity and resolution.
- For ^1H NMR, a standard single-pulse experiment is typically performed. Key acquisition parameters include a pulse angle of $30\text{-}45^\circ$, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **N-Ethyl-N-methylaniline** by measuring the absorption of infrared radiation at various frequencies.

IR Spectroscopic Data

The IR spectrum of **N-Ethyl-N-methylaniline** is characterized by the following significant absorption bands. The positions are given in reciprocal centimeters (cm^{-1}).

Vibrational Mode	Approximate Frequency (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
Aliphatic C-H Stretch	3000 - 2850	Medium-Strong
Aromatic C=C Stretch	1600 - 1450	Medium-Strong
C-N Stretch (Aromatic Amine)	1360 - 1250	Strong
Aromatic C-H Bend (Out-of-Plane)	900 - 675	Strong

Note: The specific peak positions can be found by examining the vapor phase or ATR-IR spectra available in databases such as those on PubChem and the NIST WebBook.[\[1\]](#)

Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

- Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean and dry.
- Acquire a background spectrum of the empty sample stage to account for atmospheric and instrumental contributions.
- Place a small drop of neat **N-Ethyl-N-methylaniline** directly onto the ATR crystal or between two salt plates.
- Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Ethyl-N-methylaniline**, aiding in its identification and structural confirmation.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of **N-Ethyl-N-methylaniline** shows a prominent molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment Ion
135	34.40	$[\text{C}_9\text{H}_{13}\text{N}]^{+\bullet}$ (Molecular Ion)
120	99.99	$[\text{C}_8\text{H}_{10}\text{N}]^+$ (M - CH_3) ⁺
77	30.60	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

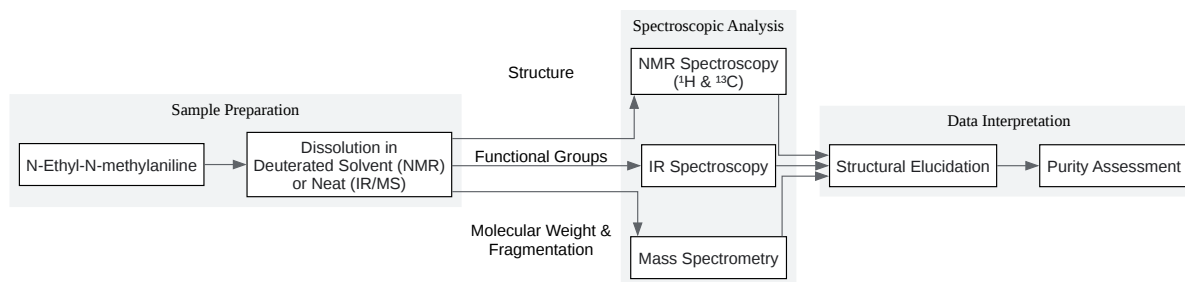
Note: Data sourced from the GC-MS data available on PubChem.[\[1\]](#)

Experimental Protocol for Mass Spectrometry (Electron Ionization)

- A dilute solution of **N-Ethyl-N-methylaniline** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) system for separation from any impurities.
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

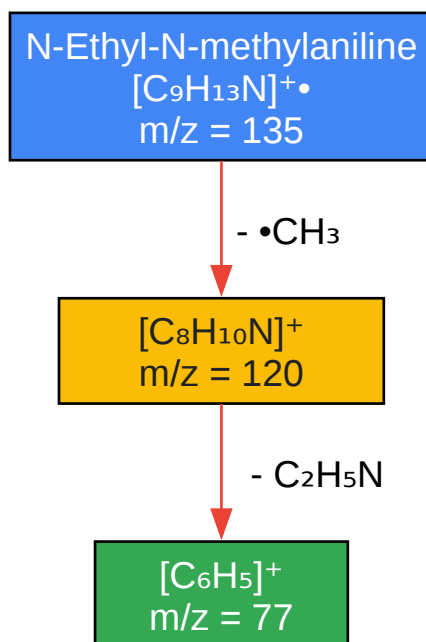
General Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of **N-Ethyl-N-methylaniline**.

Mass Spectrometry Fragmentation of N-Ethyl-N-methylaniline



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Caption: Proposed fragmentation pathway of **N-Ethyl-N-methylaniline** in EI-MS.

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References

- 1. N-Ethyl-N-methylaniline | C₉H₁₃N | CID 11956 - PubChem [pubchem.ncbi.nlm.nih.gov]
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